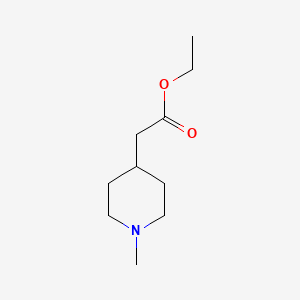
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile
Übersicht
Beschreibung
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a phenyl group and a nitrile group .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile is characterized by a pyrrolidine ring, a phenyl group, and a nitrile group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Wissenschaftliche Forschungsanwendungen
Redox Properties and Potential Antioxidant Application
A study focused on the redox properties of pyrrolidine derivatives, including those related to 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile. Using cyclic voltammetry, it was found that derivatives of (3,5-di-tert-butyl-4-hydroxyphenyl)pyrrolidine-2-carboxylic acid are irreversibly oxidized, forming a stable phenoxy radical. This research suggests potential applications of these compounds as antioxidant agents (Osipova et al., 2011).
Spectrophotometric Basicity Scale
Another study developed a self-consistent spectrophotometric basicity scale in acetonitrile, which includes a variety of compounds such as 2-phenyl-1,1,3,3-tetramethylguanidine and derivatives of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile. This scale provides valuable data for understanding the relative basicity of these compounds, which can be critical for their application in various chemical reactions (Kaljurand et al., 2000).
Lipophilicity and Affinity for α-Adrenoceptors
Research measuring the relative lipophilicity of pyrrolidin-2-one derivatives, closely related to 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile, shows their potential affinity for α-adrenoceptors. This study indicates that understanding the lipophilicity of these compounds can help in formulating quantitative structure-activity relationships (QSAR), which are crucial for developing new drugs and understanding their interaction with biological systems (Kulig & Malawska, 2009).
Application in Catalysis and Synthesis
Studies on various pyrrolidine derivatives, including those related to 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile, have shown their utility in catalytic processes and the synthesis of other complex molecules. For instance, research involving the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks demonstrated interesting antibacterial and antimycobacterial activities, suggesting their potential application in pharmaceutical synthesis (Belveren et al., 2017).
Electrophilic Reactions and Pyridinolysis
Kinetic studies on the reactions of phenyl chloroformates with pyridines in acetonitrile, relevant to compounds like 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile, provide insights into their reactivity. Understanding these reaction mechanisms is crucial for developing new synthetic methods and optimizing existing processes (Koh et al., 1998).
Eigenschaften
IUPAC Name |
2-phenyl-2-pyrrolidin-1-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXWLRGURZUUTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




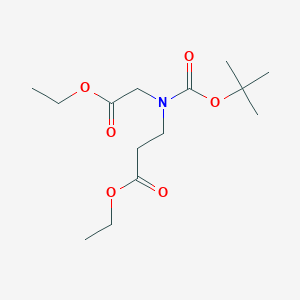


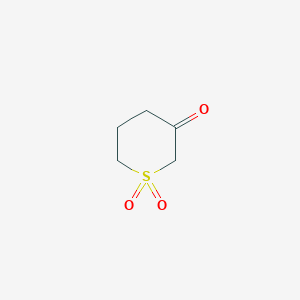
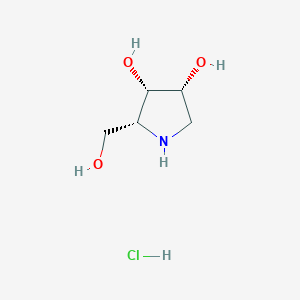


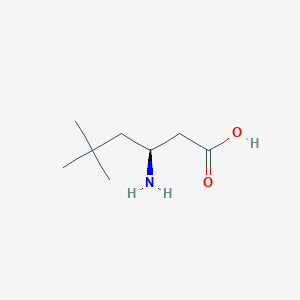
![2-Chloro-5-methoxybenzo[d]oxazole](/img/structure/B1314652.png)
